molecular formula C19H22N4O4S2 B2458365 4-(diethylsulfamoyl)-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 946306-15-6

4-(diethylsulfamoyl)-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B2458365
CAS No.: 946306-15-6
M. Wt: 434.53
InChI Key: SPDWMFRBYULICX-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves multi-step organic reactions. The starting materials may include substituted benzamides, thiazolopyrimidine derivatives, and diethylsulfamoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the carbonyl group to an alcohol.

    Substitution: Various substitution reactions can occur, especially at the benzamide or thiazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways. Its potential biological activity could make it a candidate for drug development.

Medicine

The compound might exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Further research would be needed to confirm these effects.

Industry

In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzamides: Compounds with a benzamide moiety but different functional groups.

Uniqueness

What sets 4-(diethylsulfamoyl)-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-5-22(6-2)29(26,27)15-9-7-14(8-10-15)17(24)21-16-13(4)20-19-23(18(16)25)12(3)11-28-19/h7-11H,5-6H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDWMFRBYULICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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